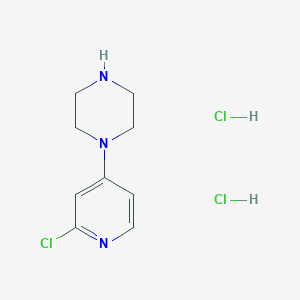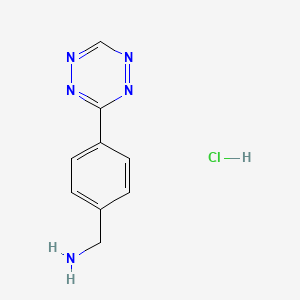![molecular formula C10H8ClF3N2S B1433449 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride CAS No. 1795510-94-9](/img/structure/B1433449.png)
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
説明
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Aniline Moiety: The final step involves coupling the thiazole derivative with an aniline compound through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or reduce the thiazole ring to a thiazolidine derivative.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Halogenated or sulfonylated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through the trifluoromethyl and thiazole groups.
Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Agrochemicals: The compound is explored for its potential as an active ingredient in pesticides and herbicides due to its bioactivity.
Polymers: It is used in the synthesis of specialty polymers with enhanced thermal and chemical stability.
作用機序
The mechanism by which 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with metal ions or aromatic residues in the active sites of enzymes, modulating their activity.
類似化合物との比較
4-(Trifluoromethyl)aniline: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
2-(Trifluoromethyl)thiazole: Lacks the aniline moiety, reducing its potential for functionalization and application in drug design.
4-Bromo-2-(trifluoromethyl)aniline: Contains a bromine atom, which can be used for further functionalization but may alter the compound’s reactivity and toxicity.
Uniqueness: 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride is unique due to the combination of the trifluoromethyl group, thiazole ring, and aniline moiety, providing a versatile scaffold for chemical modifications and a wide range of applications in various fields.
特性
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMYWWOCIWMJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)
![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)

![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)
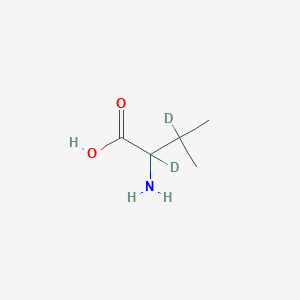

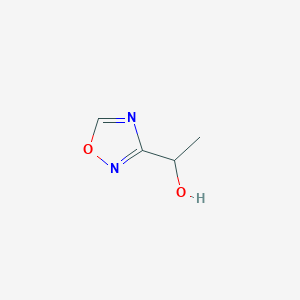
![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)
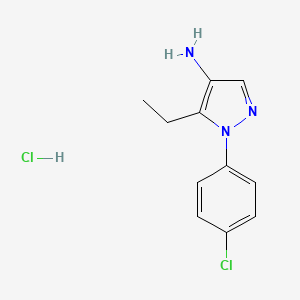

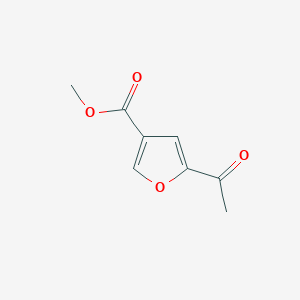
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)
